molecular formula C7H6N2SZn B12345709 1,7a-Dihydrobenzimidazole-2-thione;ZINC

1,7a-Dihydrobenzimidazole-2-thione;ZINC

Cat. No.: B12345709
M. Wt: 215.6 g/mol
InChI Key: YDTVKLGPBUMAPM-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) is a chemical compound with the molecular formula C16H14N4S2Zn. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an antioxidant in the production of natural and synthetic rubber .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) typically involves large-scale coordination reactions using zinc salts and organic solvents. The process is optimized for high yield and purity, ensuring the compound meets industry standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

    Reduction: Reduction reactions can also occur, potentially converting the compound into different derivatives.

    Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Mechanism of Action

The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl-2-mercaptobenzimidazole, zinc salt
  • Zinc 2-mercaptotoluimidazole
  • Zinc bis [4 (or 5)-methyl-2-thioxo-2,3-dihydrobenzimidazol-1-ide]

Uniqueness

2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) stands out due to its specific molecular structure, which imparts unique antioxidant and catalytic properties. Its ability to act as both an antioxidant and a catalyst makes it highly versatile and valuable in various applications .

Properties

Molecular Formula

C7H6N2SZn

Molecular Weight

215.6 g/mol

IUPAC Name

1,7a-dihydrobenzimidazole-2-thione;zinc

InChI

InChI=1S/C7H6N2S.Zn/c10-7-8-5-3-1-2-4-6(5)9-7;/h1-5H,(H,8,10);

InChI Key

YDTVKLGPBUMAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=S)N2)C=C1.[Zn]

Origin of Product

United States

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